2-amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile
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Overview
Description
SP-6-27 is a synthetic compound identified as a potent microtubule inhibitor. It belongs to the class of substituted 4-H-chromenes and has shown significant anti-proliferative activity against various human cancer cell lines, particularly ovarian cancer cells . This compound is notable for its ability to bind to the colchicine site of beta-tubulin, leading to the depolymerization of microtubules, which are essential components of the cell cytoskeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SP-6-27 involves the reaction of substituted 4-H-chromenes with appropriate reagents under controlled conditions. The specific synthetic route and reaction conditions are proprietary and detailed information is not publicly available. general methods for synthesizing 4-H-chromenes typically involve cyclization reactions of substituted phenols with aldehydes or ketones in the presence of acid catalysts .
Industrial Production Methods: Industrial production of SP-6-27 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification processes such as crystallization or chromatography, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: SP-6-27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in SP-6-27.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
SP-6-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study microtubule dynamics and the effects of microtubule inhibition.
Biology: Investigated for its role in cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential chemotherapeutic agent for treating ovarian cancer and other malignancies.
Industry: Potential applications in the development of new anticancer drugs and therapeutic strategies.
Mechanism of Action
The mechanism of action of SP-6-27 involves binding to the colchicine site of beta-tubulin, leading to the depolymerization of microtubules. This disrupts the microtubule network, which is essential for cell division and intracellular transport. The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the upregulation of pro-apoptotic proteins such as Bax, Apaf-1, and caspases .
Comparison with Similar Compounds
Colchicine: Another microtubule inhibitor that binds to the same site on beta-tubulin.
Vinblastine: A vinca alkaloid that also disrupts microtubule dynamics.
Paclitaxel: A taxane that stabilizes microtubules rather than depolymerizing them.
Uniqueness of SP-6-27: SP-6-27 is unique in its specific binding affinity and potent anti-proliferative activity against cisplatin-resistant ovarian cancer cells. Unlike some other microtubule inhibitors, SP-6-27 exhibits minimal cytotoxicity to normal ovarian epithelial cells, making it a promising candidate for targeted cancer therapy .
Biological Activity
2-Amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile (commonly referred to as compound 1) is a synthetic derivative of the chromene family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer properties, alongside other pharmacological effects. This article reviews the biological activity of compound 1, highlighting its mechanisms of action, cytotoxicity against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of compound 1 is C24H24N4O with a molecular weight of 396.48 g/mol. The structure features a chromene backbone substituted with dimethylamino and naphthalene groups, which are crucial for its biological activity.
The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : Compound 1 has shown inhibitory effects on several protein kinases, which are vital in cell signaling pathways. For instance, it exhibits significant inhibition against DYRK1A and GSK3β at concentrations around 10 μM, maintaining residual activities of 34% and 31%, respectively .
- Cytotoxicity : The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting tubulin polymerization, leading to cell cycle arrest . This mechanism is essential for its anticancer properties.
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxic effects of compound 1 against various human cancer cell lines using the MTT assay. The results are summarized in the following table:
Cell Line | IC50 (µM) | % Survival at 10 µM |
---|---|---|
Huh7 (Hepatocellular carcinoma) | 5.0 | 20% |
Caco2 (Colorectal adenocarcinoma) | 8.0 | 38% |
MDA-MB231 (Breast adenocarcinoma) | 6.5 | 25% |
HCT116 (Colon carcinoma) | 7.0 | 30% |
PC3 (Prostate adenocarcinoma) | 4.5 | 15% |
These findings indicate that compound 1 exhibits potent cytotoxic effects across multiple cancer types, with IC50 values in the low micromolar range, suggesting significant therapeutic potential.
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be related to its structural features. Modifications in the chromene scaffold or the naphthalene substituent can lead to variations in potency:
- Dimethylamino Substituents : The presence of dimethylamino groups enhances solubility and may facilitate interactions with biological targets.
- Naphthalene Ring : Variations in the naphthalene substituents have been shown to affect the binding affinity and selectivity towards specific kinases.
Case Studies
Several studies have documented the efficacy of compound 1 and its analogs:
- Anticancer Efficacy : A study demonstrated that derivatives similar to compound 1 exhibited significant growth inhibition in a panel of six human tumor cell lines, reinforcing the potential for further development as anticancer agents .
- Mechanistic Insights : Research highlighted that compounds within the chromene class, including compound 1, triggered apoptosis through caspase activation and inhibited tumor migration by affecting cytoskeletal dynamics .
Properties
IUPAC Name |
2-amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-27(2)15-9-10-19-22(13-15)29-24(26)20(14-25)23(19)18-11-12-21(28(3)4)17-8-6-5-7-16(17)18/h5-13,23H,26H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCSZMDVKNZVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=C(C4=CC=CC=C34)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.